Cas no 21550-48-1 (6-Acetamidonicotinic acid)
6-Acetamidonicotinic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-Acetamidonicotinic acid
- 3-Pyridinecarboxylicacid, 6-(acetylamino)-
- 6-acetamidopyridine-3-carboxylic acid
- 6-Acetylamino-nicotinic acid
- 2-acetamido-5-pyridinecarboxylic acid
- 6-Acetaminonicotinic acid
- 6-Acetylamino-nicotinsaeure
- 6-acetylaminopyridine-3-carboxylic acid
- 3-Pyridinecarboxylic acid, 6-(acetylamino)-
- EN300-175971
- AKOS000301908
- W-206649
- MFCD00129118
- 21550-48-1
- SY064876
- CS-0084790
- 6-(Acetamido)nicotinic acid
- SCHEMBL82675
- PS-5455
- 6-(Acetylamino)nicotinic acid #
- AB03645
- 6-(Acetylamino)nicotinic acid
- BL003156
- 6-Acetamidonicotinicacid
- DTXSID00329364
- FT-0688918
-
- MDL: MFCD00129118
- Inchi: 1S/C8H8N2O3/c1-5(11)10-7-3-2-6(4-9-7)8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11)
- InChI Key: RXSLHYTZMIUANX-UHFFFAOYSA-N
- SMILES: OC(C1=CN=C(C=C1)NC(C)=O)=O
Computed Properties
- Exact Mass: 180.05300
- Monoisotopic Mass: 180.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 79.3A^2
- XLogP3: -0.1
Experimental Properties
- Density: 1.404
- Melting Point: 276-278
- Boiling Point: 484°Cat760mmHg
- Flash Point: 246.5°C
- Refractive Index: 1.628
- PSA: 79.29000
- LogP: 0.81120
6-Acetamidonicotinic acid Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
6-Acetamidonicotinic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Acetamidonicotinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A158493-10mg |
6-Acetamidonicotinic Acid |
21550-48-1 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A158493-50mg |
6-Acetamidonicotinic Acid |
21550-48-1 | 50mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A158493-100mg |
6-Acetamidonicotinic Acid |
21550-48-1 | 100mg |
$ 80.00 | 2022-06-08 | ||
| Alichem | A029205853-10g |
6-Acetamidonicotinic acid |
21550-48-1 | 97% | 10g |
$308.00 | 2023-09-02 | |
| Alichem | A029205853-25g |
6-Acetamidonicotinic acid |
21550-48-1 | 97% | 25g |
$691.60 | 2023-09-02 | |
| Alichem | A029205853-100g |
6-Acetamidonicotinic acid |
21550-48-1 | 97% | 100g |
$1727.10 | 2023-09-02 | |
| Fluorochem | 209829-5g |
6-Acetamidonicotinic acid |
21550-48-1 | 95% | 5g |
£250.00 | 2022-03-01 | |
| Fluorochem | 209829-10g |
6-Acetamidonicotinic acid |
21550-48-1 | 95% | 10g |
£438.00 | 2022-03-01 | |
| Fluorochem | 209829-25g |
6-Acetamidonicotinic acid |
21550-48-1 | 95% | 25g |
£876.00 | 2022-03-01 | |
| Chemenu | CM177306-10g |
6-Acetylamino-nicotinic acid |
21550-48-1 | 97% | 10g |
$311 | 2021-08-05 |
6-Acetamidonicotinic acid Suppliers
6-Acetamidonicotinic acid Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 6-Acetamidonicotinic acid
Introduction to 6-Acetamidonicotinic Acid (CAS No. 21550-48-1)
6-Acetamidonicotinic acid, with the chemical formula C₇H₈N₂O₃, is a significant compound in the field of pharmaceutical chemistry and biochemistry. Its unique structure, featuring both an amide and a carboxylic acid functional group, makes it a versatile intermediate in the synthesis of various bioactive molecules. This compound has garnered attention due to its potential applications in drug development, particularly in the design of novel therapeutic agents targeting neurological and metabolic disorders.
The CAS No. 21550-48-1 identifier unequivocally distinguishes this compound within the chemical literature and regulatory frameworks, ensuring precise referencing in scientific communications. The molecular architecture of 6-Acetamidonicotinic acid consists of a pyridine ring substituted with an acetamide group at the 6-position and a carboxylic acid moiety at the 3-position. This arrangement contributes to its reactivity and compatibility with various biochemical pathways, making it a valuable scaffold for medicinal chemists.
Recent advancements in computational chemistry and molecular modeling have highlighted the structural features of 6-Acetamidonicotinic acid that enhance its binding affinity to biological targets. Studies indicate that the amide group can form hydrogen bonds with polar residues in protein active sites, while the carboxylic acid group participates in salt bridge interactions, facilitating stable complex formation. These interactions are critical for designing molecules with improved pharmacokinetic profiles and reduced off-target effects.
In the realm of drug discovery, 6-Acetamidonicotinic acid has been explored as a precursor for synthesizing derivatives with enhanced therapeutic efficacy. For instance, researchers have modified its core structure to develop inhibitors targeting enzymes involved in inflammatory pathways. Preliminary studies suggest that certain derivatives exhibit anti-inflammatory properties comparable to existing drugs but with improved selectivity and lower toxicity. This underscores the compound's potential as a lead molecule in next-generation therapeutic strategies.
The synthesis of 6-Acetamidonicotinic acid typically involves multi-step organic transformations, starting from commercially available pyridine derivatives. Advanced synthetic methodologies, such as catalytic hydrogenation and enzymatic acylation, have been employed to achieve high yields and purity levels essential for pharmaceutical applications. These techniques not only streamline production but also minimize environmental impact, aligning with sustainable chemistry principles.
From a biochemical perspective, 6-Acetamidonicotinic acid has been investigated for its role in modulating cellular signaling pathways. Its structural similarity to nicotinic acid derivatives suggests potential interactions with nuclear receptors and enzymes involved in energy metabolism. Emerging research indicates that it may influence pathways relevant to metabolic syndrome and neurodegenerative diseases, opening new avenues for therapeutic intervention.
The pharmacological profile of 6-Acetamidonicotinic acid is further illuminated by recent preclinical studies. In vitro assays have demonstrated its ability to inhibit specific enzyme targets associated with cancer progression and neuroinflammation. Additionally, animal models have shown promising results regarding its ability to modulate immune responses without significant side effects. These findings position 6-Acetamidonicotinic acid as a compelling candidate for further clinical development.
Regulatory considerations play a crucial role in advancing compounds like 6-Acetamidonicotinic acid into clinical trials. Compliance with Good Manufacturing Practices (GMP) ensures that synthesized batches meet stringent quality standards required for human testing. Collaborative efforts between academic institutions and pharmaceutical companies are essential to navigate regulatory hurdles efficiently, expediting the translation of laboratory findings into viable therapeutics.
The future prospects of 6-Acetamidonicotinic acid are shaped by ongoing research endeavors aimed at expanding its applications across multiple therapeutic domains. Innovations in synthetic chemistry and biotechnology continue to unlock new possibilities for derivative development, promising more effective and targeted treatments for complex diseases. As our understanding of molecular interactions deepens, compounds like 6-Acetamidonicotinic acid are poised to play pivotal roles in shaping the future of medicine.
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